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Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and
available data for 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3). Due to a lack of
publicly available experimental crystallographic and spectroscopic data for this specific isomer,
this document focuses on its fundamental properties, predicted characteristics based on
related compounds, and a proposed synthetic approach. The guide is intended to serve as a
foundational resource for researchers and professionals in drug development and chemical
synthesis.

Introduction

2-Bromo-4-methyl-5-nitroaniline is an aromatic organic compound with the chemical formula
C7H7BrN202.[1] Its structure consists of an aniline ring substituted with a bromine atom, a
methyl group, and a nitro group. The relative positions of these functional groups are critical in
determining the molecule's chemical reactivity, physical properties, and potential biological
activity. This guide aims to consolidate the known information about this compound and provide
a framework for its further study and application.

Molecular Structure and Properties
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The molecular structure of 2-Bromo-4-methyl-5-nitroaniline is characterized by a benzene
ring with the following substituents:

An amino (-NHz) group at position 1.

A bromine (-Br) atom at position 2.

A methyl (-CHs) group at position 4.

A nitro (-NO2) group at position 5.
A 2D representation of the molecular structure is provided below.

Caption: 2D Structure of 2-Bromo-4-methyl-5-nitroaniline

Physicochemical Properties

While detailed experimental data for 2-Bromo-4-methyl-5-nitroaniline is limited, some basic
properties have been reported or can be predicted.

Property Value Source
CAS Number 102169-99-3 [1]
Molecular Formula C7H7BrN202 [1]
Molecular Weight 231.05 g/mol [1]
Boiling Point 169.3 °C (Predicted) [1]

Experimental Data (Data Not Available)

A thorough search of scientific literature and chemical databases did not yield any publicly
available experimental data for the molecular structure of 2-Bromo-4-methyl-5-nitroaniline.
Specifically, the following data is not available:

o Crystallographic Data: No crystal structure has been deposited in the Cambridge Structural
Database (CSD) or other crystallographic databases. Therefore, experimental bond lengths,
bond angles, and dihedral angles are unknown.
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e Spectroscopic Data: No experimental NMR (*H, 13C), IR, or Mass Spectrometry spectra have
been published for this compound.

The absence of this data prevents a detailed, quantitative analysis of the molecular geometry
and electronic structure.

Proposed Synthesis and Experimental Protocol

While a specific, validated experimental protocol for the synthesis of 2-Bromo-4-methyl-5-
nitroaniline is not available in the literature, a plausible synthetic route can be proposed based
on standard aromatic substitution reactions. A potential starting material is 4-methyl-3-
nitroaniline.

Proposed Synthetic Pathway

The proposed synthesis involves the bromination of 4-methyl-3-nitroaniline. The amino group is
a strong activating group and an ortho-, para-director. The nitro group is a deactivating group
and a meta-director. The methyl group is a weak activating group and an ortho-, para-director.
In 4-methyl-3-nitroaniline, the positions ortho and para to the activating amino group are
considered for substitution. The position para to the amino group is blocked by the methyl
group. The two ortho positions are at C2 and C6. The C2 position is also meta to the
deactivating nitro group, making it a likely site for electrophilic aromatic substitution.

4-Methyl-3-nitroaniline + Brz / Acetic Acid 2-Bromo-4-methyl-5-nitroaniline

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Bromo-4-methyl-5-nitroaniline.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.
Materials:

e 4-methyl-3-nitroaniline
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» Glacial Acetic Acid

e Bromine (Br2)

e Sodium thiosulfate solution (aqueous)

e Sodium bicarbonate solution (aqueous)

e Anhydrous magnesium sulfate

e Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
o Appropriate solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

 Dissolution: Dissolve 4-methyl-3-nitroaniline in glacial acetic acid in a round-bottom flask
equipped with a magnetic stirrer and a dropping funnel.

e Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial
acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

o Reaction: After the addition is complete, allow the reaction mixture to stir at room
temperature for several hours until the reaction is complete (monitored by TLC).

e Quenching: Pour the reaction mixture into a beaker containing an aqueous solution of
sodium thiosulfate to quench the excess bromine.

» Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium
bicarbonate.

» Extraction: Extract the product into an organic solvent.
e Washing: Wash the organic layer with brine.
e Drying: Dry the organic layer over anhydrous magnesium sulfate.

e Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
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 Purification: Purify the crude product by recrystallization from a suitable solvent to obtain
pure 2-Bromo-4-methyl-5-nitroaniline.

Logical Relationships of Substituents

The positions of the substituents on the aniline ring dictate the molecule's electronic properties
and reactivity. The interplay of the electron-donating amino and methyl groups and the
electron-withdrawing nitro and bromo groups creates a specific electronic environment.

Aniline Ring
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Methyl (-CHs)
Weakly Activating, o,p-director

Position 2
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Caption: Substituent effects on the aniline ring.

Conclusion

2-Bromo-4-methyl-5-nitroaniline is a compound with potential applications in chemical
synthesis and drug discovery. However, a significant lack of published experimental data on its
molecular structure and properties currently limits its widespread use and understanding. This
technical guide has summarized the available information and proposed a synthetic route to
encourage further research and characterization of this molecule. The generation of
experimental crystallographic and spectroscopic data is crucial for a complete understanding of
its structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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